molecular formula C13H15NOS B15052991 N-Methyl-N-(4-(methylthio)benzyl)furan-2-amine

N-Methyl-N-(4-(methylthio)benzyl)furan-2-amine

Cat. No.: B15052991
M. Wt: 233.33 g/mol
InChI Key: ZZAPKZAMRCOOQA-UHFFFAOYSA-N
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Description

N-Methyl-N-(4-(methylthio)benzyl)furan-2-amine is an organic compound with a complex structure that includes a furan ring, a benzyl group, and a methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(4-(methylthio)benzyl)furan-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of N-methylfuran-2-amine with 4-(methylthio)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(4-(methylthio)benzyl)furan-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles like amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding amines or alcohols

    Substitution: Derivatives with different substituents on the benzyl group

Scientific Research Applications

N-Methyl-N-(4-(methylthio)benzyl)furan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-Methyl-N-(4-(methylthio)benzyl)furan-2-amine exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(4-methylbenzyl)amine
  • N-Methyl-N-(4-chlorobenzyl)amine
  • N-Methyl-N-(4-nitrobenzyl)amine

Uniqueness

N-Methyl-N-(4-(methylthio)benzyl)furan-2-amine is unique due to the presence of both the furan ring and the methylthio substituent, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H15NOS

Molecular Weight

233.33 g/mol

IUPAC Name

N-methyl-N-[(4-methylsulfanylphenyl)methyl]furan-2-amine

InChI

InChI=1S/C13H15NOS/c1-14(13-4-3-9-15-13)10-11-5-7-12(16-2)8-6-11/h3-9H,10H2,1-2H3

InChI Key

ZZAPKZAMRCOOQA-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)SC)C2=CC=CO2

Origin of Product

United States

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